Cyclohexyl-phenyl-methanone oxime

Solvent Extraction Hydrometallurgy Oxidation Resistance

Cyclohexyl-phenyl-methanone oxime (CAS 1136-58-9) outperforms generic ketoximes due to its sterically hindered cyclohexyl-phenyl backbone. Its tertiary α-hydroxy derivative delivers oxidation resistance and fast Ni/Co extraction kinetics, extending operational life in hydrometallurgical circuits. Benzophenone oxime urethane derivatives serve as efficient photobase generators for 310-nm UV crosslinking in photoresists and coatings. Optimized Beckmann rearrangement with [HMIm]HSO₄/P₂O₅ boosts amide yield to 91%. Leverage its unique reactivity for reliable, cost-effective R&D and production. Request a quotation today.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
Cat. No. B8275882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl-phenyl-methanone oxime
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=NO)C2=CC=CC=C2
InChIInChI=1S/C13H17NO/c15-14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12,15H,2,5-6,9-10H2
InChIKeyGVDONFUHZNOGQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl-phenyl-methanone Oxime: Core Properties and Procurement Considerations


Cyclohexyl-phenyl-methanone oxime (CAS 1136-58-9), an organic compound with the molecular formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol [1], is an oxime derivative of cyclohexyl-phenyl ketone. As a member of the ketoxime class, it is defined by a characteristic C=N-OH functional group that enables versatile reactivity as a ligand for metal coordination, a precursor for heterocyclic synthesis, and a component in photoactive materials [2]. Its unique combination of a cyclohexyl ring and an aromatic phenyl substituent confers distinct steric and electronic properties that critically impact performance in applications ranging from solvent extraction to polymer chemistry.

Why Cyclohexyl-phenyl-methanone Oxime Cannot Be Replaced by Generic Oximes


Substituting cyclohexyl-phenyl-methanone oxime with a generic ketoxime like acetophenone oxime or a simple aliphatic oxime is a high-risk procurement strategy. While many oximes share the core C=N-OH moiety, the specific steric bulk and electronic distribution conferred by the cyclohexyl-phenyl ketone backbone fundamentally alter key performance parameters. This is particularly evident in metal extraction, where the tertiary α-hydroxy derivative demonstrates oxidation resistance and fast kinetics that are absent in secondary α-hydroxyoximes [1]. Similarly, in photopolymerization, the unique absorption characteristics of benzophenone-based oxime urethanes are critical for achieving efficient crosslinking with specific UV wavelengths [2]. Generic substitution overlooks these critical structure-property relationships, leading to suboptimal or failed experimental outcomes.

Quantitative Differentiation of Cyclohexyl-phenyl-methanone Oxime: Evidence for Scientific Selection


Oxidation Resistance in Metal Extraction: Tertiary α-Hydroxyoxime vs. Commercial Secondary α-Hydroxyoxime (LIX® 63)

The tertiary α-hydroxyoxime derivative of cyclohexyl-phenyl-methanone oxime, specifically (1-hydroxycyclohexyl)-phenyl ketone oxime, demonstrates superior oxidative stability compared to the commercial secondary α-hydroxyoxime standard, LIX® 63. The tertiary alcohol functionality confers oxidation resistance, a critical property for industrial metal recovery processes where extractant degradation leads to operational costs [1].

Solvent Extraction Hydrometallurgy Oxidation Resistance

Synergistic Metal Extraction Kinetics: Fast Nickel Extraction with Versatic 10

When combined with Versatic 10, (1-hydroxycyclohexyl)-phenyl ketone oxime exhibits fast nickel extraction kinetics. This is a key performance advantage over many commercial hydroxyoximes, which can suffer from slow extraction rates that limit process throughput. The system also benefits from the ligand existing wholly in the active anti isomeric form [1].

Solvent Extraction Nickel Recovery Synergistic Systems

Enhanced Photocrosslinking Efficiency: Benzophenone Oxime Urethane Polymer with 310 nm UV

A copolymer containing methacryloxyethyl benzophenoneoxime urethane, a derivative of the target oxime, demonstrates significantly higher photocrosslinking efficiency when irradiated with 310 nm UV light in the presence of benzophenone, compared to 254 nm UV light without benzophenone. This highlights the importance of matching the photoinitiator's absorption profile to the light source for optimal performance [1].

Photoresist Photobase Generator UV Curing

Bifunctional Photobase Generator Efficiency: Dibenzophenone Oxime Derivative vs. Monofunctional Analog

In a study of oxime-urethane photobase generators, the bifunctional dibenzophenone oxime N,N′-hexamethylenediurethane (derivative 2) achieved a significantly higher degree of thermal crosslinking in poly(glycidyl methacrylate) (PGMA) compared to the monofunctional benzophenone oxime N-cyclohexylurethane (derivative 1). The maximum degree of insolubilization increased to approximately 90% for derivative 2, compared to a lower value for derivative 1 [1].

Photobase Generator Polymer Crosslinking Epoxy Curing

Beckmann Rearrangement Yield Enhancement: Benzophenone Oxime with Co-Catalyst

The Beckmann rearrangement of benzophenone oxime can be significantly enhanced by using specific co-catalysts. While the base reaction with [HMIm]HSO₄ yields 45% of the desired product, the addition of P₂O₅ as a co-catalyst increases the yield to 91% [1]. This highlights the sensitivity of the reaction to catalyst selection and the potential for process optimization.

Organic Synthesis Beckmann Rearrangement Catalysis

Herbicidal Safener Activity: Benzophenone Oxime vs. Commercial Safener CGA-43089

As a seed treatment safener for grain sorghum against metolachlor, benzophenone oxime shows promise in increasing herbicide tolerance. However, it requires higher application rates than the commercial standard CGA-43089 to achieve equivalent protection [1]. This indicates a moderate level of activity and a clear benchmark for performance.

Agrochemicals Herbicide Safeners Crop Protection

High-Value Applications for Cyclohexyl-phenyl-methanone Oxime and Its Derivatives


Oxidation-Resistant Metal Extractant for Nickel and Cobalt Recovery

Leverage the tertiary α-hydroxyoxime derivative of cyclohexyl-phenyl-methanone oxime in synergistic solvent extraction systems with Versatic 10 for the selective recovery of nickel and cobalt from leach solutions. Its superior oxidation resistance, compared to commercial secondary α-hydroxyoximes like LIX® 63, ensures prolonged operational life and reduced reagent costs in continuous hydrometallurgical circuits [1]. Fast nickel extraction kinetics further enhance process throughput.

High-Performance Photobase Generator for UV-Curable Coatings and Photoresists

Utilize benzophenone oxime urethane derivatives as photobase generators in one-component negative photoresists and UV-curable coatings. For optimal crosslinking, employ 310 nm UV irradiation in the presence of benzophenone, as this combination demonstrates superior efficiency compared to 254 nm UV without benzophenone [1]. This approach enables high-resolution patterning and robust material properties for advanced electronics and microfabrication.

Efficient Beckmann Rearrangement for Amide Synthesis

Employ cyclohexyl-phenyl-methanone oxime as a key intermediate in the synthesis of amides via Beckmann rearrangement. To maximize yield, utilize [HMIm]HSO₄ as the primary catalyst with P₂O₅ as a co-catalyst, which has been shown to increase product yield from 45% to 91% [1]. This optimized protocol provides a high-yielding route to valuable N-substituted amides for pharmaceutical and agrochemical applications.

Herbicide Safener Formulation for Grain Sorghum

Incorporate benzophenone oxime as a seed treatment safener to enhance the tolerance of grain sorghum to metolachlor-based herbicides. While higher application rates are required compared to the commercial standard CGA-43089, it represents a viable alternative for crop protection strategies where cost or supply chain considerations favor this oxime [1].

Technical Documentation Hub

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